
WEHI-539
Overview
Description
WEHI-539 is a small-molecule inhibitor specifically designed to target the anti-apoptotic protein BCL-XL, a member of the BCL-2 family of proteins. This compound was developed by the Walter and Eliza Hall Institute of Medical Research (WEHI) and has shown significant potential in inducing apoptosis in cancer cells by selectively binding to BCL-XL .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 involves multiple steps, starting with the preparation of the benzothiazole hydrazone scaffold. The key steps include:
Formation of the benzothiazole core: This is achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Hydrazone formation: The benzothiazole core is then reacted with hydrazine derivatives to form the hydrazone linkage.
Final coupling: The hydrazone intermediate is coupled with a thiazole carboxylic acid derivative to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and crystallization .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly at the hydrazone linkage.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole and thiazole rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Halogenated derivatives of the benzothiazole and thiazole rings.
Scientific Research Applications
Cancer Cell Apoptosis Induction
WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those expressing high levels of BCL-XL. For instance, studies have demonstrated that this compound effectively triggers cell death in mouse embryonic fibroblasts (MEF) lacking MCL-1, evidenced by mitochondrial cytochrome c release and caspase-3 activation . In BCL-XL overexpressed MEF cells, the compound exhibits an effective concentration (EC50) of 0.48 μM, highlighting its potency in overcoming survival signals in cancer cells .
Combination Therapies
The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For example, the combination of this compound with ABT-199 (a BCL-2 inhibitor) has shown enhanced cytotoxicity against U937 leukemia cells, particularly those resistant to standard therapies . The mechanism involves the induction of the NOX4/ROS/p38 MAPK axis-mediated autophagy, leading to MCL-1 degradation and increased sensitivity to treatment .
Targeting Cancer Stem Cells
Research indicates that this compound can significantly reduce the clonogenic capacity of cancer stem cells (CSCs). In experiments where CSCs were pre-treated with this compound or ABT-737 (another BCL-2 family inhibitor), there was a marked decrease in their ability to form colonies, suggesting that targeting BCL-XL is vital for CSC survival . This property may enhance the efficacy of conventional chemotherapeutics by sensitizing CSCs to treatment.
Case Studies and Experimental Findings
Study | Findings | Cell Lines/Models |
---|---|---|
Colak et al. (2014) | Demonstrated that this compound reduces clonogenicity in colon cancer stem cells and sensitizes them to oxaliplatin | Colon cancer stem cells |
Lessene et al. (2024) | Developed this compound as a tailored anti-cancer agent; showed potential for restoring cell death mechanisms | Various cancer models |
Liu et al. (2022) | Showed synergistic effects with ABT-199 leading to enhanced apoptosis through NOXA-mediated MCL-1 degradation | U937 leukemia cells |
Potential Clinical Implications
While this compound is primarily used as a research tool at present, its ability to selectively induce apoptosis in BCL-XL-dependent cancers positions it as a promising candidate for future clinical applications. The compound's unique properties could lead to novel treatment strategies for patients with cancers characterized by high levels of BCL-XL expression.
Mechanism of Action
WEHI-539 exerts its effects by selectively binding to the BCL-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The compound specifically targets the BH3 domain of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.
ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.
A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.
Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .
Biological Activity
WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), which plays a critical role in regulating apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergy with other therapeutic agents, and implications for cancer treatment.
This compound selectively inhibits BCL-XL with an IC50 value of 1.1 nM and a binding affinity (Kd) of 0.6 nM . It induces apoptosis in various cell types by disrupting the anti-apoptotic function of BCL-XL, leading to mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspase pathways .
Key Mechanisms:
- BCL-XL Inhibition : this compound binds to the hydrophobic groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAK and NOXA.
- NOXA-Mediated MCL1 Degradation : In combination with ABT-199 (a BCL2 inhibitor), this compound triggers NOXA-dependent degradation of MCL1, enhancing cytotoxicity against resistant leukemia cells .
- Autophagy Induction : The compound has been shown to activate p38 MAPK-mediated autophagy, contributing to its cytotoxic effects .
Synergistic Effects
Research has demonstrated that this compound exhibits synergistic cytotoxicity when used in combination with other inhibitors:
- With ABT-199 and ABT-263 : The combination enhances the sensitivity of U937 leukemia cells, particularly those resistant to ABT-199, by promoting MCL1 degradation through the NOXA pathway .
- In Small Cell Lung Carcinoma (SCLC) : Sequential treatment with KIF11 inhibitors followed by this compound significantly decreases cell viability in SCLC cell lines, indicating its potential in combination therapies for aggressive cancers .
Table 1: Summary of this compound's Biological Activity in Various Studies
Detailed Findings
- U937 Cells : Continuous treatment with hydroquinone transformed U937 cells into resistant variants (U937/HQ), which exhibited increased expression of MCL1 and BCL2L1. The combination therapy with this compound significantly restored sensitivity by inducing NOXA-mediated MCL1 degradation .
- SCLC Models : In studies involving SCLC cell lines, treatment sequences involving KIF11 silencing followed by this compound resulted in notable decreases in cell viability over time, confirming its effectiveness against these aggressive tumors .
- Mechanistic Insights : The activation of autophagic processes via the p38 MAPK pathway was highlighted as a crucial mechanism through which this compound enhances apoptosis in resistant cancer cells .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of WEHI-539, and how does it selectively target BCL-XL?
this compound is a BH3-mimetic compound that binds to the hydrophobic groove of BCL-XL, displacing pro-apoptotic proteins like BAK/BAX to restore apoptosis in cancer cells . Its selectivity for BCL-XL over other anti-apoptotic proteins (e.g., BCL-2, BCL-W) is attributed to structural differences in the binding groove, confirmed via NMR and X-ray crystallography . Researchers should validate target engagement using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity (IC50 ~1.1 nM) .
Q. Which experimental models are appropriate for studying this compound’s efficacy?
Preclinical studies utilize:
- In vitro : Cell lines overexpressing BCL-XL (e.g., solid tumor models like DAOY medulloblastoma or renal cell carcinoma lines) treated with this compound alone or in combination with chemotherapeutics. Apoptosis is quantified via PI uptake or caspase-3/7 activation assays .
- In vivo : Xenograft models (e.g., small-cell lung cancer) to assess tumor regression, though this compound’s toxicity (e.g., thrombocytopenia) limits its standalone use .
Q. How can researchers confirm BCL-XL dependency in their experimental systems?
Perform BH3 profiling or siRNA-mediated knockdown of BCL-XL to assess apoptotic sensitivity. For example, hESC-derived neuroprogenitors showed increased CPT-induced DNA damage susceptibility upon this compound treatment, confirming BCL-XL’s protective role . Co-treatment with BCL-2 inhibitors (e.g., Venetoclax) can further delineate specificity .
Advanced Research Questions
Q. What strategies enhance this compound’s therapeutic window in combinatorial regimens?
Synergy studies using the Webb method or Chou-Talalay combination index (CI) reveal:
- With MLN8237 (Aurora kinase inhibitor) : this compound enhances BAK/BAX-dependent apoptosis in medulloblastoma, validated via PI uptake and CRISPR-mediated BAK/BAX knockout .
- With 2DG (glycolysis inhibitor) : Synergistic CI values (<1) in breast cancer models (MCF7-pSFFV) suggest metabolic stress sensitizes cells to BCL-XL inhibition .
- Dose optimization : Isobolograms and IC50/IC70 comparisons are critical to minimize off-target effects .
Q. How do structural modifications of this compound address its pharmacological limitations?
this compound’s benzothiazole hydrazone scaffold was optimized to develop A-1155463 and A-1331852, which exhibit:
- Improved potency (EC50 reduced from ~500 nM to 100 nM) .
- Reduced thrombocytopenia risk via enhanced BCL-XL selectivity over platelets . Researchers should use molecular dynamics simulations (e.g., McMD-based docking) to predict cryptic binding sites and refine compound interactions .
Q. What mechanisms underlie resistance to this compound, and how can they be overcome?
Resistance is linked to:
- Compensatory upregulation of MCL-1 : Co-treatment with MCL-1 inhibitors (e.g., A-1210477) restores sensitivity in CpG-stimulated PBMCs .
- BCL-XL overexpression : CRISPR screens or RNA-seq can identify compensatory pathways in resistant clones .
Q. How does this compound’s toxicity profile influence its translational potential?
While effective in vitro, this compound causes dose-limiting thrombocytopenia in vivo due to BCL-XL’s role in platelet survival. Solutions include:
- Proteolysis-targeting chimeras (PROTACs) : To degrade BCL-XL selectively in tumor tissues.
- Nanoparticle delivery : To reduce systemic exposure .
Q. Methodological Considerations
- Data Interpretation : Address contradictions in synergy studies (e.g., divergent CI values between cell lines) by standardizing assay conditions (e.g., exposure time, metabolic state) .
- Reproducibility : Document experimental protocols in alignment with NIH guidelines, including batch-specific compound purity (≥98%) and storage conditions (-65°C for solubilized this compound) .
- Ethical Reporting : Disclose negative results (e.g., lack of efficacy in BCL-2-dependent models) to avoid publication bias .
Properties
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431866-33-9 | |
Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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